

Spectroscopic comparison of 2,6-diiodo- and 2,6-dichloro-3-methoxypyridine

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Compound of Interest

Compound Name: 2,6-Diiodo-3-methoxypyridine

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Spectroscopic Comparison: 2,6-diiodo- vs. 2,6-dichloro-3-methoxypyridine

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2,6-diiodo-3-methoxypyridine** and 2,6-dichloro-3-methoxypyridine.

This guide provides a comparative analysis of the spectroscopic properties of **2,6-diiodo-3-methoxypyridine** and 2,6-dichloro-3-methoxypyridine. The objective is to offer a comprehensive reference for the identification, characterization, and differentiation of these two halogenated pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science. While experimental data for 2,6-dichloro-3-methoxypyridine is available through comparative analysis with related compounds, a complete experimental spectroscopic dataset for **2,6-diiodo-3-methoxypyridine** is not readily found in the public domain. Therefore, this guide presents the available data for the dichloro- derivative and notes the data gap for its diiodo- counterpart.

Molecular Structures

The fundamental difference between the two compounds lies in the halogen atoms substituted at the 2 and 6 positions of the pyridine ring. This structural variance significantly influences their spectroscopic properties.

Molecular Structures

2,6-diiodo-3-methoxypyridine	2,6-dichloro-3-methoxypyridine
Diiodo	Dichloro

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Molecular structures of the compared compounds.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for the two compounds.

¹H NMR Spectroscopic Data (Predicted)

Due to the lack of readily available experimental data for **2,6-diiodo-3-methoxypyridine**, the following table presents predicted ¹H NMR data alongside the experimental data for 2,6-dichloro-3-methoxypyridine for a comparative perspective.

Compound	δ H-4 (ppm)	δ H-5 (ppm)	δ -OCH ₃ (ppm)	J (Hz)
2,6-diiodo-3-methoxypyridine	~7.0-7.2 (d)	~7.4-7.6 (d)	~3.9 (s)	J _{4,5} = ~8.0
2,6-dichloro-3-methoxypyridine	7.24 (d)	7.29 (d)	3.93 (s)	J _{4,5} = 7.8

Note: Data for 2,6-dichloro-3-methoxypyridine is from a comparative analysis with 2-bromo-3-methoxypyridine in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopic Data

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ -OCH ₃ (ppm)
2,6-diiodo-3-methoxypyridine	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
2,6-dichloro-3-methoxypyridine	146.9	154.2	123.5	121.8	145.8	56.4

Note: Data for 2,6-dichloro-3-methoxypyridine is from a comparative analysis with 2-bromo-3-methoxypyridine in CDCl₃ at 100 MHz.

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
2,6-diiodo-3-methoxypyridine	C ₆ H ₅ I ₂ NO	360.92	Data not available	Data not available
2,6-dichloro-3-methoxypyridine	C ₆ H ₅ Cl ₂ NO	177.00	177/179/181	148/150 ([M-CHO] ⁺), 113 ([M-Cl-CHO] ⁺), 77 ([C ₅ H ₃ N] ⁺)

Note: Data for 2,6-dichloro-3-methoxypyridine is from a comparative analysis with 2-bromo-3-methoxypyridine.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of halogenated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **^1H NMR Spectroscopy:** Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. Use a spectral width of approximately 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

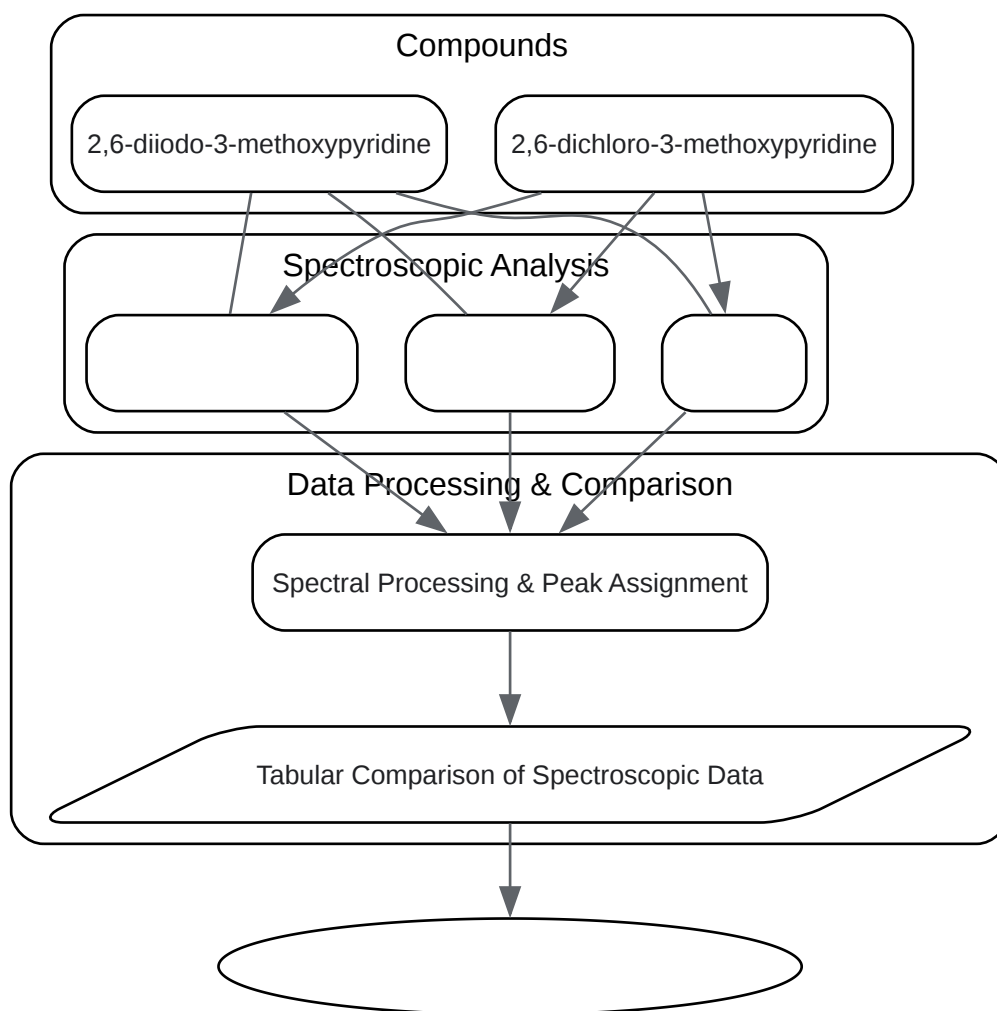
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- **Data Acquisition:** Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
- **GC Separation:** Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the analyte from any impurities.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-400).

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of two chemical compounds.



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Workflow for spectroscopic comparison.

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